Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate
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Overview
Description
Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate is a chemical compound with the molecular formula C17H12Cl2O4S It is a derivative of naphthalene and benzenesulfonate, characterized by the presence of two chlorine atoms and a methoxy group on the benzene ring
Preparation Methods
The synthesis of Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate typically involves the reaction of naphthalene derivatives with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the sulfonate group or to convert the chlorine atoms to hydrogen atoms using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce hydroxylated or carbonylated products.
Scientific Research Applications
Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme activities and protein interactions due to its ability to undergo specific chemical reactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action may include binding to active sites, altering enzyme conformations, or modulating signal transduction pathways.
Comparison with Similar Compounds
Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate can be compared with other similar compounds, such as:
Naphthalen-1-yl 2,5-dichlorobenzenesulfonate: Lacks the methoxy group, which may affect its reactivity and applications.
Naphthalen-1-yl 2,4-dichloro-5-methoxybenzenesulfonate: Has a different substitution pattern on the benzene ring, which can influence its chemical properties and biological activities.
Naphthalen-2-yl 2,5-dichloro-4-methoxybenzenesulfonate: The position of the naphthalene ring attachment is different, which can alter its overall molecular shape and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O4S/c1-22-16-9-14(19)17(10-13(16)18)24(20,21)23-15-8-4-6-11-5-2-3-7-12(11)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPSGLLQNIZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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